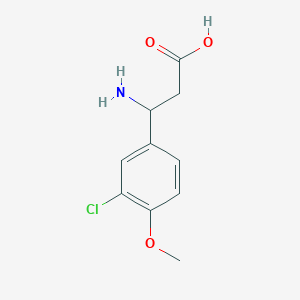

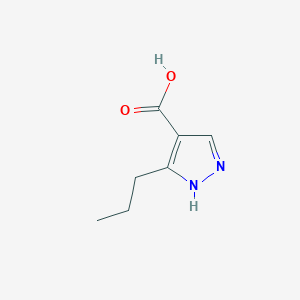

5-(4-氯苯基)异恶唑-3-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3 dipolar cycloaddition, characterized by spectroscopic analysis . Similarly, the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involved steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination . These methods indicate that the synthesis of isoxazole derivatives can be complex and may require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallized in the orthorhombic space group with specific unit cell parameters . The molecular conformation of 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride is stabilized by an intramolecular C—H⋯Cl hydrogen bond, and the crystal packing features intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions . These studies provide a detailed understanding of the molecular geometry and intermolecular interactions that can influence the properties and reactivity of isoxazole compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The reactivity of 5-(benzylthio)isoxazoles in oxidative chlorination to form isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides has been explored, demonstrating the effect of substituents on the selectivity of the synthesis . Additionally, the chemical behavior of these compounds in relation to amines has been described, highlighting their potential as reagents for constructing bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives have been investigated through various analytical methods. The electronic properties, including the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential map, and non-linear optical (NLO) behavior, have been examined using density functional theory (DFT) calculations . These properties are crucial for understanding the potential applications of isoxazole compounds in materials science and pharmaceuticals. Additionally, the antioxidant and antimicrobial activities of some isoxazole derivatives have been assessed, indicating their potential in medicinal chemistry .

科学研究应用

-

- Application : The reactions of aldehydes with primary nitro compounds have been used for the synthesis of isoxazole derivatives .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

-

- Application : Isoxazoles can be synthesized from α,β-acetylenic oximes . This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

-

- Application : Isoxazoles can be synthesized from α,β-acetylenic oximes . This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

安全和危害

属性

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-5-8(10(12)14)13-15-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLKKTAJTAONRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)